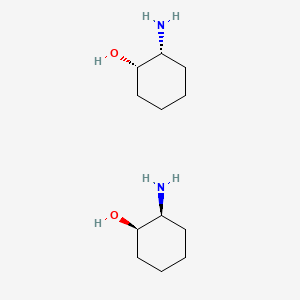
(1R,2S)-2-aminocyclohexan-1-ol;(1S,2R)-2-aminocyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol are stereoisomers, specifically enantiomers, of a cyclohexane derivative. These compounds are characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. The stereochemistry of these compounds is crucial as it determines their physical and chemical properties, as well as their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve enantioselectivity. One common method is the reduction of 2-aminocyclohexanone using chiral reducing agents or catalysts to obtain the desired enantiomers . Another approach involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the specific enantiomers .
Industrial Production Methods
Industrial production of these enantiomers often employs large-scale chiral resolution techniques such as chromatography or crystallization. Enantioselective synthesis using chiral catalysts is also a viable method for industrial production, allowing for the efficient and scalable production of the desired enantiomers .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the hydroxyl group to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized cyclohexane derivatives .
Applications De Recherche Scientifique
(1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol have numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions are often stereospecific, meaning that the enantiomers can have different biological activities. The compounds can act as inhibitors or activators of enzymes, modulating biochemical pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another enantiomeric pair with similar stereochemistry but different functional groups.
(1R,2S)-2-aminocyclopropan-1-ol: A smaller ring analog with similar functional groups but different ring strain and reactivity.
Uniqueness
The uniqueness of (1R,2S)-2-aminocyclohexan-1-ol and (1S,2R)-2-aminocyclohexan-1-ol lies in their specific stereochemistry and the presence of both amino and hydroxyl groups on a cyclohexane ring. This combination of features makes them valuable in stereoselective synthesis and as chiral auxiliaries in various chemical reactions .
Propriétés
Formule moléculaire |
C12H26N2O2 |
|---|---|
Poids moléculaire |
230.35 g/mol |
Nom IUPAC |
(1R,2S)-2-aminocyclohexan-1-ol;(1S,2R)-2-aminocyclohexan-1-ol |
InChI |
InChI=1S/2C6H13NO/c2*7-5-3-1-2-4-6(5)8/h2*5-6,8H,1-4,7H2/t2*5-,6+/m10/s1 |
Clé InChI |
UEKHCWCBWFEWHI-JUKSSJACSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)N)O.C1CC[C@H]([C@H](C1)N)O |
SMILES canonique |
C1CCC(C(C1)N)O.C1CCC(C(C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5',5''-2H2]2'-Deoxyguanosine monohydrate](/img/structure/B15129204.png)
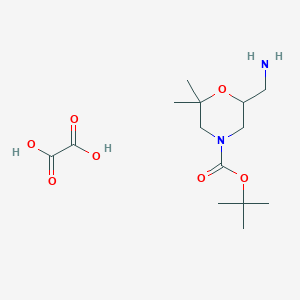
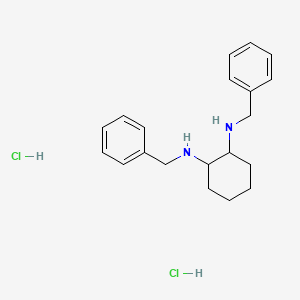
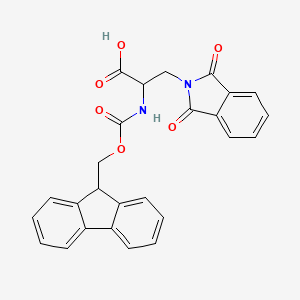
![6-[({6-[(Acetyloxy)methyl]-3,4-dihydroxy-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)methyl]-3,4,5-trihydroxyoxan-2-yl 10-[(4,5-dihydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129234.png)
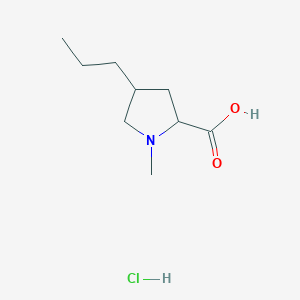


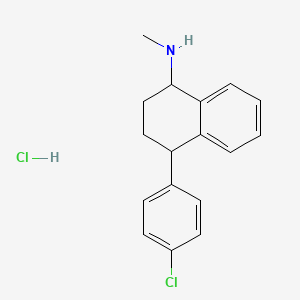
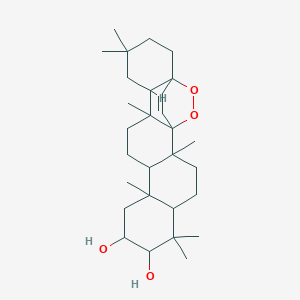
![4-[2-(2-aminopropanoylamino)phenyl]-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)butanamide](/img/structure/B15129279.png)
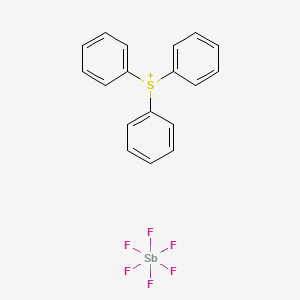
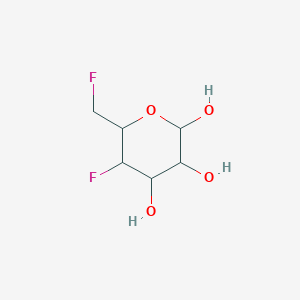
![9-Hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B15129298.png)
